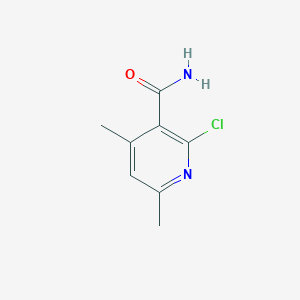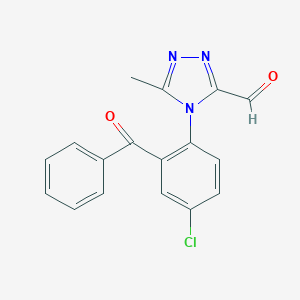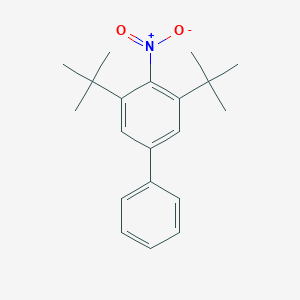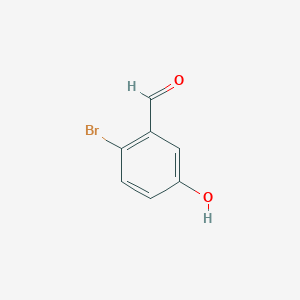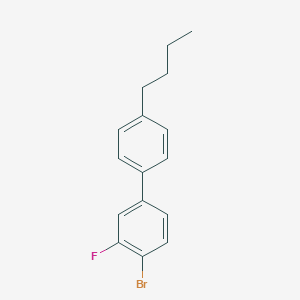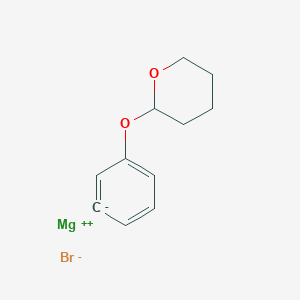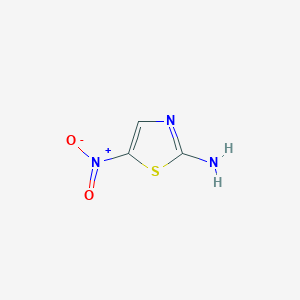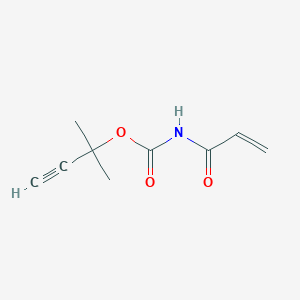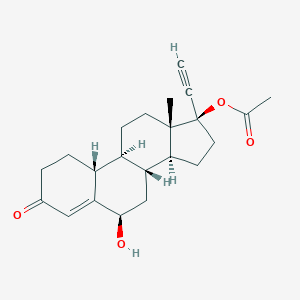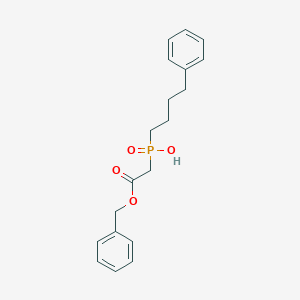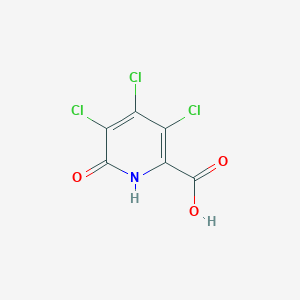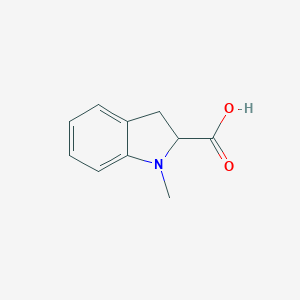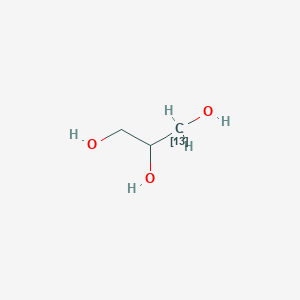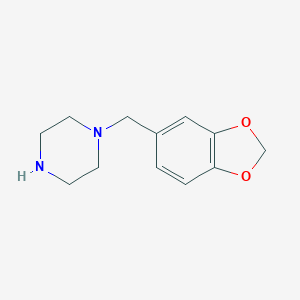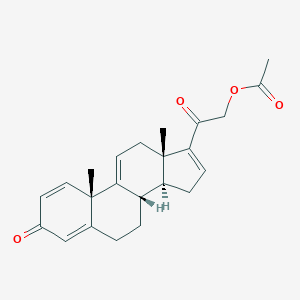
21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate
Overview
Description
21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione is a synthetic corticosteroid intermediate. It is a key compound in the synthesis of highly active fluorinated corticosteroids, such as dexamethasone, betamethasone, and triamcinolone . This compound is notable for its role in the production of corticosteroids, which are widely used for their anti-inflammatory and immunosuppressive properties .
Mechanism of Action
Target of Action
The compound, also known as 21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate, is a synthetic corticosteroid . Corticosteroids primarily target the glucocorticoid receptor, a type of nuclear receptor that is present inside the cells. The glucocorticoid receptor plays a crucial role in regulating genes controlling inflammation, immune response, and various metabolic processes.
Mode of Action
Upon entering the cell, 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione binds to the glucocorticoid receptor, causing a conformational change that allows it to dissociate from heat shock proteins and translocate into the nucleus. Once in the nucleus, the steroid-receptor complex binds to glucocorticoid response elements in the DNA, leading to the transcription of target genes. This results in the production of proteins with anti-inflammatory and immunosuppressive effects .
Result of Action
The primary result of the action of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione is the reduction of inflammation and suppression of the immune response. This makes it useful for the treatment of various inflammatory and autoimmune conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione typically involves a sequence of chemical and microbiological reactions. One efficient method starts with 9α-hydroxyandrostenedione, which undergoes dehydration to form a C9–C11 double bond . The pregnane side chain is then constructed using the cyanohydrin method . Finally, the ring D 16,17-double bond is introduced via dehydration of the 17α-hydroxy group .
Industrial Production Methods: Industrial production of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione involves similar synthetic routes but optimized for large-scale production. The process often starts with phytosterols, which are converted to 9α-hydroxyandrostenedione through bio-oxidative degradation . The subsequent steps mirror the laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of double bonds.
Substitution: Introduction of functional groups such as acetoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like selenium dioxide for dehydrogenation.
Reduction: Catalytic hydrogenation.
Substitution: Iodination and acetoxylation reagents.
Major Products Formed: The major products formed from these reactions include highly active fluorinated corticosteroids like dexamethasone and betamethasone .
Scientific Research Applications
21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione is extensively used in scientific research for the synthesis of corticosteroids. Its applications span various fields:
Comparison with Similar Compounds
9α-Hydroxyandrostenedione: A precursor in the synthesis of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione.
Dexamethasone: A fluorinated corticosteroid synthesized from 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione.
Betamethasone: Another corticosteroid derived from this compound.
Uniqueness: 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione is unique due to its role as a key intermediate in the synthesis of highly active fluorinated corticosteroids. Its efficient synthesis from readily available precursors like phytosterols makes it a valuable compound in the pharmaceutical industry .
Properties
IUPAC Name |
[2-[(8S,10S,13S,14S)-10,13-dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h7-10,12,17-18H,4-6,11,13H2,1-3H3/t17-,18-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEOMHFPJREVTP-PTRHGPIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CCC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190855 | |
| Record name | 21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37413-91-5 | |
| Record name | 21-(Acetyloxy)pregna-1,4,9(11),16-tetraene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37413-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037413915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.616 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione in pharmaceutical synthesis?
A: 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione serves as a crucial intermediate in the synthesis of highly active halogenated corticosteroids, including dexamethasone. [, ] These corticosteroids are widely used medications, with a global demand estimated at 40-70 tons annually. [] Developing efficient synthetic routes for this key intermediate is vital for producing these essential medications.
Q2: What is the advantage of using 9α-hydroxyandrostenedione as a starting material for synthesizing 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione?
A: Traditional methods for synthesizing corticosteroids often rely on 16-dehydropregnenolone acetate (derived from diosgenin) or androstenedione (derived from phytosterol). [] Utilizing 9α-hydroxyandrostenedione, a product of the bio-oxidative degradation of phytosterols, offers a potentially more cost-effective and readily available starting material. []
Q3: What is the reported yield of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione using the new synthesis method?
A: Research indicates that the synthesis of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione from 9α-hydroxyandrostenedione using the described procedure achieved a yield of over 46%. [] This yield suggests the practical feasibility of this method for potential industrial applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


